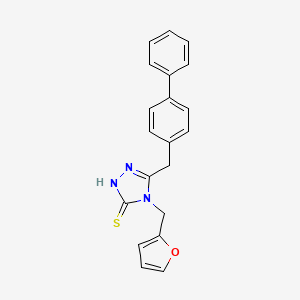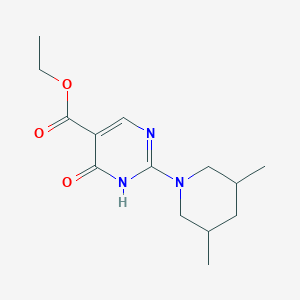
5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol, also known as BITT, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. BITT has a unique chemical structure that makes it a promising candidate for a variety of biochemical and physiological studies. In
Wirkmechanismus
The mechanism of action of 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of various enzymes and the scavenging of reactive oxygen species. 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to bind to the active site of xanthine oxidase and tyrosinase, thereby inhibiting their activity. It has also been shown to reduce the levels of reactive oxygen species in cells, which could explain its potential antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol can inhibit the activity of xanthine oxidase and tyrosinase, reduce the levels of reactive oxygen species, and inhibit the proliferation of cancer cells. In vivo studies have shown that 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol can reduce the levels of uric acid in the blood, protect against liver damage, and improve glucose tolerance in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol is its unique chemical structure, which makes it a promising candidate for various biochemical and physiological studies. Its ability to inhibit enzymes and scavenge reactive oxygen species could make it a valuable tool for the study of various diseases. However, one of the limitations of 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol is its low solubility in water, which could make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol. One potential direction is the development of 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol-based drugs for the treatment of various diseases, such as gout and cancer. Another potential direction is the study of 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol in combination with other compounds, such as antioxidants and anti-inflammatory agents, to determine its potential synergistic effects. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol and its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol has been used in various scientific research applications due to its unique chemical properties. It has been studied as a potential inhibitor of various enzymes, such as xanthine oxidase and tyrosinase, which play important roles in biochemical pathways. 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol has also been studied for its potential antioxidant and anti-inflammatory properties, which could make it a promising candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
4-(furan-2-ylmethyl)-3-[(4-phenylphenyl)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c25-20-22-21-19(23(20)14-18-7-4-12-24-18)13-15-8-10-17(11-9-15)16-5-2-1-3-6-16/h1-12H,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUCEEYCSPTMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=NNC(=S)N3CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4696001.png)
![N-(2-fluorophenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4696014.png)


![methyl {4-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B4696044.png)
![N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide](/img/structure/B4696062.png)
![methyl {7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4696072.png)
![methyl 2-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4696082.png)
![N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4696089.png)
![2,2'-[1,4-diazepane-1,4-diylbis(sulfonyl-4,1-phenylene)]bisdihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B4696094.png)
![methyl (3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)carbamate](/img/structure/B4696098.png)
![5-(2,4-dichlorophenyl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4696104.png)
![1-methyl-N-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4696107.png)